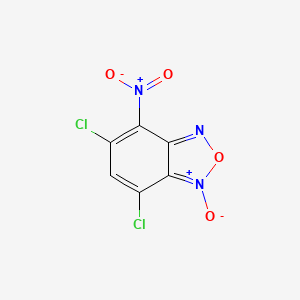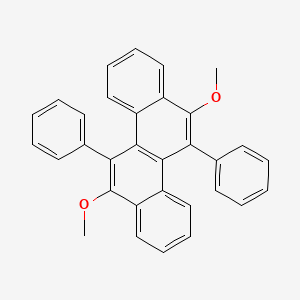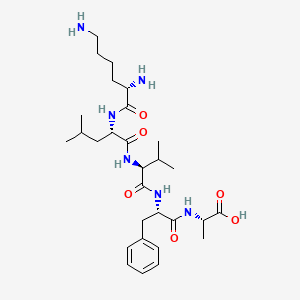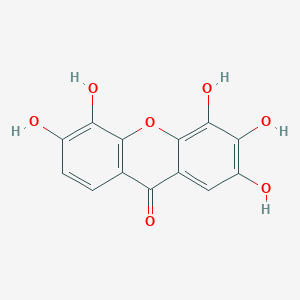![molecular formula C16H22O3 B15163218 {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene CAS No. 193629-87-7](/img/structure/B15163218.png)
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene is an organic compound with a complex structure that includes a peroxy group, a methoxy group, and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene typically involves multiple steps. One common method starts with the preparation of the intermediate 1-methoxyhexa-2,4-diene, which is then subjected to a peroxidation reaction to introduce the peroxy group. The final step involves the coupling of the peroxy intermediate with benzene under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene can undergo various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, potentially forming epoxides or other oxidized products.
Reduction: Reduction of the peroxy group can yield alcohols or ethers.
Substitution: The methoxy and benzene groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or ethers. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Industry: Used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene involves its ability to participate in oxidation and reduction reactions. The peroxy group can generate reactive oxygen species, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
What sets {2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
193629-87-7 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
2-(1-methoxyhexa-2,4-dienylperoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C16H22O3/c1-5-6-8-13-15(17-4)18-19-16(2,3)14-11-9-7-10-12-14/h5-13,15H,1-4H3 |
Clé InChI |
NFFUKHBOANSKOW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC(OC)OOC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)


![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)

![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)

